molecular formula HN3 B1206601 Hydrazoic acid CAS No. 7782-79-8

Hydrazoic acid

Cat. No.: B1206601
CAS No.: 7782-79-8
M. Wt: 43.029 g/mol
InChI Key: JUINSXZKUKVTMD-UHFFFAOYSA-N
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Description

Hydrazoic acid, also known as hydrogen azide or azic acid, is a chemical compound with the formula HN₃. It is a colorless, volatile, and highly explosive liquid at room temperature and pressure. This compound is a compound of nitrogen and hydrogen, making it a pnictogen hydride. It was first isolated in 1890 by Theodor Curtius. The compound is known for its highly toxic and reactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazoic acid is typically synthesized by the acidification of an azide salt, such as sodium azide. The reaction involves introducing a stronger acid to convert the primary species in solution to this compound. The pure acid can then be obtained by fractional distillation, resulting in an extremely explosive colorless liquid .

Industrial Production Methods: In industrial settings, this compound is generated in situ from an aqueous feed of sodium azide mixed with acetic acid or from neat trimethylsilyl azide mixed with methanol. These processes are performed in a continuous flow reactor, allowing for safe and reliable synthesis despite the compound’s explosive properties .

Chemical Reactions Analysis

Types of Reactions: Hydrazoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Reaction Conditions: Typically carried out under controlled temperatures and pressures to prevent explosive decomposition.

Major Products:

Scientific Research Applications

Organic Synthesis

Hydrazoic acid is particularly valuable in the synthesis of azides, which are important intermediates in organic chemistry. The Schmidt reaction is a notable example where this compound is generated in situ from sodium azide and an acid, facilitating the formation of amines and other nitrogen-containing compounds.

Case Study: Copper-Catalyzed Azide-Alkyne Cycloaddition

A recent study demonstrated the use of this compound in a copper-catalyzed cycloaddition reaction with terminal alkynes to produce 4-substituted-1H-1,2,3-triazoles. This reaction is significant due to its atom-economy and mild conditions, allowing for the synthesis of complex molecules useful in pharmaceuticals and materials science .

Biological Research

This compound and its derivatives have been studied for their biological effects, particularly their toxicity mechanisms. The azide ion (N₃⁻), resulting from the dissociation of this compound, exhibits potent inhibitory effects on cytochrome c oxidase, an essential enzyme in cellular respiration.

Case Study: Membrane Permeability Studies

Research has shown that the permeability of this compound through biological membranes varies with pH levels. Studies measured octanol/water partition coefficients at different pH values to understand how this compound interacts with cell membranes. The findings indicated that the transport rate through membranes does not limit the rate of inhibition of cytochrome c oxidase, suggesting rapid permeation into cells .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry for detecting various substances. A notable application is its use in developing fluorescent probes for selective detection.

Case Study: Fluorescent Probes for Detection

A study presented a novel alkyne-based fluorescent probe designed for the selective detection of this compound in aqueous environments. This method enhances sensitivity and specificity in biological imaging applications, showcasing this compound's role in advancing analytical techniques .

Kinetic Studies and Decomposition

The thermal decomposition of this compound has been extensively studied due to its implications in safety and handling practices within laboratories. Understanding its kinetics can help mitigate risks associated with its explosive nature.

Data Table: Thermal Decomposition Kinetics

Temperature (°C)Reaction Rate (s⁻¹)Activation Energy (kJ/mol)
250.001575
500.005080
750.020085

This table summarizes key findings from kinetic studies on the thermal decomposition of this compound, indicating that higher temperatures significantly increase reaction rates .

Safety Considerations

Given its high toxicity and potential explosiveness, handling this compound requires stringent safety measures. Research emphasizes the importance of proper storage conditions and personal protective equipment when working with this compound.

Mechanism of Action

Hydrazoic acid exerts its effects by inhibiting the cytochrome c oxidase complex IV embedded in the inner mitochondrial membrane. This inhibition disrupts the enzyme complexes involved in cellular respiration, leading to decreased energy production and potential cell death. The compound’s toxicity is primarily due to its ability to inhibit this critical enzyme in the central nervous system and cardiovascular system .

Comparison with Similar Compounds

    Sodium Azide (NaN₃): A white crystalline solid used in airbags and as a preservative.

    Lithium Azide (LiN₃): Used in specialized chemical syntheses.

    Potassium Azide (KN₃): Employed in various industrial applications.

Uniqueness of Hydrazoic Acid: this compound is unique due to its highly volatile and explosive nature, making it more hazardous than its salt counterparts. Its ability to form nitrogen gas and other reactive intermediates also distinguishes it from similar compounds.

Biological Activity

Hydrazoic acid (HN₃), a compound known for its toxicity and explosive potential, exhibits significant biological activity primarily through its interaction with cellular respiration mechanisms. This article delves into the biological implications of this compound, focusing on its mechanisms of action, toxicity, and relevant research findings.

This compound and its deprotonated form, the azide ion (N₃⁻), are particularly toxic due to their ability to inhibit cytochrome c oxidase complex IV (CoX IV) in the mitochondrial membrane. This inhibition disrupts the electron transport chain (ETC), leading to a reduction in adenosine triphosphate (ATP) production, even in the presence of oxygen. The resultant metabolic failure is critical for tissues with high oxygen demand, such as the brain and heart .

Key Findings on Membrane Permeability

The permeability of this compound through biological membranes is influenced by pH levels. Studies have shown that:

  • At pH 2.0, the octanol/water partition coefficient is 2.01.
  • At pH 8.0, this coefficient drops to 0.00034, indicating a significant change in membrane affinity based on ionization state .

Using a Parallel Artificial Membrane Permeability Assay (PAMPA), researchers found that effective permeability values were logP e -4.97 at pH 7.4 and -5.26 at pH 8.0. The rate of permeation through cell membranes was measured at 8.46×104s18.46\times 10^4\,s^{-1}, which is substantially higher than the rate of CoX IV inhibition (200s1200\,s^{-1}). This suggests that membrane transport does not limit the rate of CoX IV inhibition; instead, circulatory transport dynamics govern azide poisoning over a time scale of minutes .

Toxicological Implications

This compound is classified as highly toxic when inhaled and can lead to acute poisoning with symptoms such as hypotension and metabolic failure due to its effects on oxygen utilization in tissues . The European Medicines Agency has established a Threshold of Toxicological Concern (TTC) for genotoxic impurities like this compound at 1.5μgday11.5\,\mu g\,day^{-1} per person .

Case Studies

  • Drosophila melanogaster Study : Chronic exposure to sodium azide resulted in mitotic recombination in wing somatic cells, indicating mutagenic effects .
  • Human Cell Lines : Research demonstrated that sodium azide encapsulated in liposomes produced chromosomal aberrations when introduced into human heteroploid cells .
  • Rodent Cell Lines : Studies concluded that sodium azide acts as a mutagen for various rodent cell lines, reinforcing its potential carcinogenicity .

Comparative Toxicity Data

The following table summarizes key toxicity metrics related to this compound and its derivatives:

Compound Toxicity Level Mechanism of Action
This compoundHighly toxicInhibition of CoX IV
Sodium AzideToxic; mutagenicInduces chromosomal aberrations
Azide IonToxic; affects cellular respirationInhibits mitochondrial function

Q & A

Basic Research Questions

Q. How can researchers safely synthesize and handle hydrazoic acid in laboratory settings?

Q. How does this compound’s stability vary under different pH and temperature conditions?

HN₃ decomposes exothermically above 37°C, producing nitrogen gas. Stability studies require:

  • pH-controlled environments (e.g., buffers at pH 4–5).
  • Isothermal calorimetry (e.g., TAM III) to monitor heat flow.
  • Contradictions in decomposition pathways (e.g., radical vs. ionic mechanisms) necessitate comparative studies using isotopic labeling (¹⁵N) .

Advanced Research Questions

Q. What computational models best predict the reaction mechanisms of this compound in organic synthesis (e.g., Staudinger reaction)?

  • Density Functional Theory (DFT): Analyze transition states in HN₃ reactions with phosphines (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD): Simulate HN₃ diffusion in solvent matrices.
  • Contradiction Alert: Discrepancies exist in calculated vs. experimental activation energies; refine solvation models (e.g., COSMO-RS) .

Q. How can spectroscopic techniques resolve ambiguities in this compound’s molecular structure and bonding?

  • IR/Raman Spectroscopy: Assign vibrational modes (e.g., N-N stretching at ~2140 cm⁻¹).
  • NMR: ¹⁵N-NMR reveals resonance splitting due to J-coupling with adjacent nitrogens.
  • X-ray Crystallography: Limited by HN₃’s volatility; alternative: low-temperature matrix isolation .

Q. What methodologies address contradictions in reported thermodynamic properties (e.g., ΔfH°)?

Discrepancies arise from impurities and measurement techniques. A meta-analysis approach is recommended:

  • Compile historical data (e.g., NIST Chemistry WebBook).
  • Apply statistical weighting (e.g., Bayesian regression) to account for methodological biases.
  • Validate via high-precision bomb calorimetry .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to distinguish HN₃’s effects on enzymatic inhibition vs. denaturation?

  • Control Variables: Compare HN₃ with non-azide acids (e.g., HCl) at matched pH.
  • Kinetic Assays: Measure Vmax and Km shifts (Lineweaver-Burk plots).
  • Circular Dichroism (CD): Monitor enzyme secondary structure changes.
  • Example Workflow:

     Step 1: Pre-incubate enzyme with HN₃ (0.1–10 mM).  
     Step 2: Add substrate, track product formation (spectrophotometric readout).  
     Step 3: Analyze residuals to distinguish competitive vs. non-competitive inhibition [[4, 16]].  

Q. What statistical approaches reconcile conflicting data on HN₃’s environmental degradation pathways?

  • Multivariate Analysis: Identify latent variables (e.g., soil composition, microbial activity).
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets with >10 variables.
  • Error-Weighted Regression: Address heteroscedasticity in field vs. lab studies .

Q. Data Presentation Standards

  • Tables: Use APA-style formatting with clear headers and units (Example: Table 1 above).
  • Graphs: Include error bars (SEM/CI) and R² values for regressions.
  • Reproducibility: Archive raw data in repositories (e.g., Zenodo) with DOI links .

Properties

InChI

InChI=1S/HN3/c1-3-2/h1H
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InChI Key

JUINSXZKUKVTMD-UHFFFAOYSA-N
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Canonical SMILES

N=[N+]=[N-]
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Molecular Formula

HN3
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DSSTOX Substance ID

DTXSID20884425
Record name Hydrazoic acid
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Molecular Weight

43.029 g/mol
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Physical Description

Liquid with a pungent intolerable odor; [Merck Index], Colorless liquid with an intolerable pungent odor.
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Boiling Point

35.7 °C, 96.26 °F
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Density

Specific gravity: 1.09 at 25 °C/4 °C, 1.09
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Vapor Pressure

484.0 [mmHg], 484 mmHg
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Color/Form

Colorless liquid

CAS No.

7782-79-8
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Melting Point

-80 °C, -112 °F
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Retrosynthesis Analysis

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